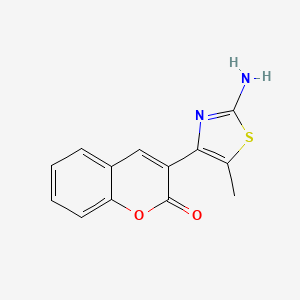

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is a heterocyclic compound that combines a thiazole ring with a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one typically involves the condensation of appropriate thiazole and chromenone precursors. One common method includes the reaction of 2-amino-5-methylthiazole with a chromenone derivative under specific conditions such as reflux in a suitable solvent like ethanol or methanol. Catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

化学反応の分析

Functionalization via Alkylation and Acylation

The amino group at position 2 of the thiazole ring undergoes alkylation/acylation to produce derivatives:

These modifications enhance bioactivity by introducing electron-withdrawing/donating groups .

Copper-Promoted Ullmann Coupling

The compound participates in copper(II) oxide-mediated cascade reactions to form chromenothiazolone derivatives:

-

Dithiocarbamate Formation : Reacts with carbon disulfide and amines to generate dithiocarbamate salts .

-

Coupling : Ullmann coupling with 2-amino-3-iodochromen-4-one forms fused chromeno[2,3-d]thiazol-9-ones .

Key Features :

-

Enables access to polycyclic systems with potential antitumor activity.

Cyclocondensation with Thiosemicarbazides

Reaction with thiosemicarbazides (e.g., hydrazinecarbothioamide) under acidic conditions yields thiazolylcoumarin hybrids:

-

Conditions : Ethanol, HCl catalyst, ultrasonic irradiation (50°C, 30 mins) .

-

Product : 2-(1-(6-methyl-2-oxochromen-3-yl)ethylidene)hydrazine-1-carbothioamide (72% yield) .

Applications :

Solvent-Free Grindstone Chemistry

Neat reactions with 2-amino-4-methylpyridine under catalyst-free conditions produce imidazo[1,2-a]pyridine derivatives:

-

Conditions : Grinding at room temperature (30 mins).

-

Product : 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-chromen-2-one (85% yield) .

Comparative Reactivity Table

Mechanistic Insights

-

Thiazole Ring Formation : Proceeds via SN2 mechanism, where thiourea attacks the α-carbon of the bromoacetyl group .

-

Imidazo-thiazole Derivatives : Generated through tandem nucleophilic substitution and cyclization .

-

π-π Stacking Interactions : Stabilize intermediates in Ullmann coupling, confirmed by X-ray crystallography .

This compound’s reactivity underscores its utility as a scaffold for drug discovery, particularly in antimicrobial and anticancer agent development .

科学的研究の応用

Biological Activities

The compound has shown promising biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that 3-(2-amino-5-methyl-thiazol-4-yl)-chromen-2-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa, with some derivatives showing activity comparable to standard antibiotics like Streptomycin .

Antitumor Properties

The compound's potential as an antitumor agent has been explored through in vitro studies where it demonstrated cytotoxic effects against human cancer cell lines. Its ability to inhibit cell growth was assessed using the National Cancer Institute's protocols, revealing significant growth inhibition rates .

Acetylcholinesterase Inhibition

Compounds containing a coumarin core coupled with thiazole have been reported to exhibit acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

作用機序

The mechanism of action of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 3-(2-Amino-4-methyl-thiazol-5-yl)-chromen-2-one

- 3-(2-Amino-5-ethyl-thiazol-4-yl)-chromen-2-one

Uniqueness

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in research and industry.

生物活性

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is a compound that integrates the chromenone and thiazole moieties, which are known for their diverse biological activities. The thiazole ring, in particular, has been recognized for its role in various pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the Hantzsch thiazole synthesis method, which allows for the formation of thiazole derivatives from appropriate precursors. Characterization techniques such as NMR and LC-MS are commonly employed to confirm the structure of synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound derivatives against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The agar well diffusion method has been utilized to assess these activities, revealing that some derivatives exhibit higher efficacy than traditional antibiotics like streptomycin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 50 µg/mL |

| 2 | P. aeruginosa | 40 µg/mL |

| 3 | Staphylococcus aureus | 30 µg/mL |

Anticancer Activity

Thiazole-containing compounds have shown promising anticancer effects. For instance, derivatives of this compound have been evaluated against various cancer cell lines using MTT assays. The structure–activity relationship (SAR) analysis indicates that modifications on the thiazole ring significantly influence cytotoxicity .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT116 | 15 |

| B | HepG2 | 20 |

| C | MCF7 | 25 |

Enzyme Inhibition

The compound also exhibits potential as an acetylcholinesterase (AChE) inhibitor, which is significant for therapeutic strategies against neurodegenerative diseases like Alzheimer's. Molecular docking studies have suggested strong binding interactions between the compound and AChE, indicating its potential as a lead compound in drug development .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound showed superior activity against E. coli compared to standard antibiotics, suggesting a novel approach to combat antibiotic resistance .

- Anticancer Screening : In vitro studies revealed that specific modifications to the thiazole moiety enhanced cytotoxic effects against human cancer cell lines, indicating the importance of structural optimization in drug design .

特性

IUPAC Name |

3-(2-amino-5-methyl-1,3-thiazol-4-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-7-11(15-13(14)18-7)9-6-8-4-2-3-5-10(8)17-12(9)16/h2-6H,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFRNYRXZPSKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。